Cas no 96-47-9 (2-Methyltetrahydrofuran)

2-Methyltetrahydrofuran structure
2-Methyltetrahydrofuran structure
2-Methyltetrahydrofuran
96-47-9
C5H10O
86.1323018074036
MFCD00005367
34859
57652076

2-Methyltetrahydrofuran Properties

Names and Identifiers

    • 2-Methyltetrahydrofuran
    • alpha-Methyltetrahydrofuran
    • tetrahydro-2-methylfuran
    • 2-MeTHF
    • 2-Methyletrahydrofuran
    • 2-Methylfuranidine
    • 2-Methyltetrahydrofu
    • 2-METHYLTETRAHYDROFURA
    • 2-Methyltetrahydrofuran (stabilized with BHT)
    • 2-methyl-THF
    • METHF
    • methyl-tetrahydrofuran
    • TETRAHYDROSILVAN
    • Tetrahydrosylvan
    • 2-Methyltetrahydrofuran ZerO2®
    • Degassed and low oxygen 2-methyltetrahydrofuran
    • Tetrahydro-2-methylfuran (stabilized with BHT)
    • Tetrahydro-2-methylfuran (ACI)
    • (±)-2-Methyltetrahydrofuran
    • MTHF
    • NSC 2115
    • 2-Methyltetrahydrofuran,For Grignard reaction,anhydrous, stabilized
    • 2-Methyltetrahydrofuran,99+%,Extra Dry,Stabilized
    • 2-Methyltetrahydrofuran,99+%,Extra Dry over Molecular Sieve,Stabilized
    • 2-Methyltetrahydrofuran,99+%,Extra Dry,stabilizer free
    • 2-Methyltetrahydrofuran ,99% [stabilized with BHT]
    • 2-Methyltetrahydrofuran,Tetrahydro-2-methylfuran, Tetrahydrosilvan
    • 2-Methyltetrahydrofuran, Stabilized, AcroSeal, Extra Dry over Molecular Sieve, 99+%
    • 2-Methyltetrahydrofuran 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • 2-Methyltetrahydrofuran 99%, SuperDry, Water≤50 ppm (by K.F.)
    • +Expand
    • MFCD00005367
    • JWUJQDFVADABEY-UHFFFAOYSA-N
    • 1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
    • O1C(C)CCC1
    • 102448

Computed Properties

  • 86.073165g/mol
  • 0
  • 1
  • 0
  • 1
  • 0
  • 86.073165g/mol
  • 86.073165g/mol
  • 9.2Ų
  • 6
  • 43.2
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 9.30e-05 atm-m3/mole
  • 2.20e-11 cm3/molecule*sec
  • 1.18530
  • 9.23000
  • n20/D 1.406(lit.)
  • 15 g/100 mL (25 C)
  • 78-80 °C(lit.)
  • -136 °C (lit.)
  • Fahrenheit: 14 ° f < br / > Celsius: -10 ° C < br / >
  • 150g/l
  • Colorless liquid with ether like odor.
  • Stable, but highly flammable. Incompatible with oxidizing agents, strong acids, strong bases. May form explosive peroxides in storage, so often supplied with an inhibitor added.
  • Soluble in water. The solubility in water increases with the decrease of temperature. It is easily soluble in organic solvents such as ethanol, ether, benzene and chloroform.
  • -136℃
  • Sensitive to air
  • 0.86 g/mL at 25 °C(lit.)

2-Methyltetrahydrofuran Security Information

  • GHS02 GHS02
  • LU2800000
  • 2
  • 3
  • S16-S23-S39-S33-S26
  • II
  • R11; R19; R36/37
  • F F Xi Xi
  • UN 2536 3/PG 2
  • H225
  • P210
  • dangerous
  • Flammable area
  • II
  • 11-22-38-41
  • Danger
  • Yes
  • 1.2-5.7%(V)
  • 3

2-Methyltetrahydrofuran Customs Data

  • 2932190090
  • China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Methyltetrahydrofuran Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper carbonate ,  Nickel carbonate (NiCO3) Solvents: Isopropanol ;  6 MPa, 110 - 170 °C
Reference
Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis Liquids
Khromova, S. A.; Bykova, M. V.; Bulavchenko, O. A.; Ermakov, D. Yu.; Saraev, A. A.; et al, Topics in Catalysis, 2016, 59(15-16), 1413-1423

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Isopropanol ;  5 h, 500 psi, 493 K
Reference
Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  5 h, 35 bar, 493 K
Reference
Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of Furfural
Biradar, Narayan S.; Hengne, Amol A.; Birajdar, Shobha N.; Swami, Rameshwar; Rode, Chandrashekhar V., Organic Process Research & Development, 2014, 18(11), 1434-1442

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt nickel phosphide (CoNi3P) ;  4 h, 30 bar, rt → 180 °C
Reference
Preparation of metal phosphide catalyst and hydrogenation of organic acids using the same
, Korea, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohex… Solvents: Octane ;  18 h, 135 °C
Reference
Strongly Lewis acidic metal-organic frameworks for continuous flow catalysis
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium Solvents: Cyclohexane ;  3 h, 2 MPa, 100 °C
Reference
Novel γ-Al2O3 Supported Low Concentrated Pd Nanoalloy Catalyst for Improved Hydrogenation Ability of 2-Methylfuran
Shang, Fangfang; Yu, Haoxuan; Chu, Qingyan ; Yang, Haiyu; Wang, Ping; et al, ChemistrySelect, 2020, 5(23), 7021-7025

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohex… Solvents: Decane ;  18 h, 120 °C
Reference
Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow Catalysis
Ji, Pengfei ; Feng, Xuanyu ; Oliveres, Pau; Li, Zhe; Murakami, Akiko; et al, Journal of the American Chemical Society, 2019, 141(37), 14878-14888

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ferrous sulfate ,  Nickel nitrate ;  36 h, 1.5 MPa, 55 - 60 °C
Reference
Preparation method of nickel-doped Fe3O4/g-C3N4 composite material and its application in catalytic hydrogenation
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Zirconium dioxide ,  Alumina ,  Nickel ,  Copper Solvents: Isopropanol ;  10 h, 3 MPa, 220 °C
Reference
Highly efficient hydrogenation of levulinic acid into 2-methyltetrahydrofuran over Ni-Cu/Al2O3-ZrO2 bifunctional catalysts
Xie, Zhenbing; Chen, Bingfeng; Wu, Haoran; Liu, Mingyang; Liu, Huizhen; et al, Green Chemistry, 2019, 21(3), 606-613

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Hydrogen Catalysts: Palladium Solvents: Water ;  120 min, 1 MPa, 80 °C
Reference
Hydrogenation of 5-hydroxymethylfurfural in supercritical carbon dioxide-water: a tunable approach to dimethylfuran selectivity
Chatterjee, Maya; Ishizaka, Takayuki; Kawanami, Hajime, Green Chemistry, 2014, 16(3), 1543-1551

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tributylphosphine ,  Tris(acetylacetonato)ruthenium ,  Ammonium hexafluorophosphate Solvents: Levulinic acid ;  14.7 psi → 1200 psi, rt; 1200 psi, rt → 200 °C; 46 h, 1200 psi, 200 °C
Reference
Integration of homogeneous and heterogeneous catalytic processes for a multi-step conversion of biomass: from sucrose to levulinic acid, γ-valerolactone, 1,4-pentanediol, 2-methyl-tetrahydrofuran, and alkanes
Mehdi, Hasan; Fabos, Viktoria; Tuba, Robert; Bodor, Andrea; Mika, Laszlo T.; et al, Topics in Catalysis, 2008, 48(1-4), 49-54

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ;  0.5 h, reflux
Reference
Triflic acid-catalyzed cyclization of unsaturated alcohols
Coulombel, Lydie; Dunach, Elisabet, Green Chemistry, 2004, 6(10), 499-501

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water
Reference
Selective oxidation of diols by H2O2/TS-1 System and by DMDO
Bovicelli, Paolo; Lupattelli, Paolo; Sanetti, Anna, Tetrahedron Letters, 1994, 35(45), 8477-80

Synthetic Circuit 14

Reaction Conditions
Reference
Hydrogenation of unsaturated, aromatic, and heterocyclic compounds on polymer-containing catalysts
Karakhanov, E. A.; Pshezhetskii, V. S.; Dedov, A. G.; Loktev, A. S.; Lebedeva, T. S., Doklady Akademii Nauk SSSR, 1984, 275(5), 1098-100

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Hydrogenation of furan compounds over Raney catalysts
Shuikin, N. I.; Bel'skii, I. F., Doklady Akademii Nauk SSSR, 1959, 125, 345-7

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Toluene ;  24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  15 h, 100 °C
Reference
Mild reduction with silanes and reductive amination of levulinic acid using a simple manganese catalyst
Roa, Diego A.; Garcia, Juventino J., Inorganica Chimica Acta, 2021, 516,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Nickel nitrate Catalysts: Copper ,  Silica ;  24 h, rt
1.2 Reagents: Hydrogen Solvents: Hexane ;  2 h, 3 MPa, 120 °C
Reference
Preparation of 2-methyltetrahydrofuran using silicon and nickel nitrate
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium ;  5 h, 2 MPa, 90 °C
Reference
Support Effect of Ru Catalysts for Efficient Conversion of Biomass-Derived 2,5-Hexanedione to Different Products
Hua, Manli; Song, Jinliang ; Huang, Xin; Hou, Minqiang; Fan, Honglei ; et al, ACS Catalysis, 2021, 11(13), 7685-7693

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate ;  24 h, 120 °C; 120 °C → 0 °C
Reference
Hydrogen-Bonding Catalyzed Ring-Closing C-O/C-O Metathesis of Aliphatic Ethers over Ionic Liquid under Metal-Free Conditions
Wang, Huan; Zhao, Yanfei; Zhang, Fengtao; Wu, Yunyan; Li, Ruipeng; et al, Angewandte Chemie, 2020, 59(29), 11850-11855

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Copper Solvents: Hexane ;  4 h, 4 MPa, 180 °C
Reference
Method for preparing 2-methyltetrahydrofuran by catalytic hydrogenation of ethyl levulinate by bimetallic catalyst
, China, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium ,  Carbon nitride (C3N4) Solvents: Water ;  30 min, 25 °C
Reference
Room-temperature transfer hydrogenation and fast separation of unsaturated compounds over heterogeneous catalysts in an aqueous solution of formic acid
Gong, Ling-Hong; Cai, Yi-Yu; Li, Xin-Hao; Zhang, Ya-Nan; Su, Juan; et al, Green Chemistry, 2014, 16(8), 3746-3751

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen ;  2 MPa, 600 °C
Reference
Understanding cellulose pyrolysis under hydrogen atmosphere
Li, Tan; Miao, Kai; Zhao, Zhigang; Li, Yuqing; Wang, Huiyuan; et al, Energy Conversion and Management, 2022, 254,

2-Methyltetrahydrofuran Raw materials

2-Methyltetrahydrofuran Preparation Products

2-Methyltetrahydrofuran Related Literature